molecular formula C20H17N3O4S2 B2458026 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 716365-26-3

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2458026
CAS No.: 716365-26-3
M. Wt: 427.49
InChI Key: WPLDGUKQKSYDCD-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide represents a chemically advanced tool for investigating the physiology and pharmacology of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels . This compound is part of the N-(thiazol-2-yl)-benzamide class, which has been identified as a novel class of selective ZAC antagonists functioning as negative allosteric modulators (NAMs) . These analogs exhibit their effect through a largely non-competitive antagonism of Zn2+-induced ZAC signalling, and evidence suggests they target the transmembrane and/or intracellular domains of the receptor, indicating an allosteric mode of action . Functional characterization of related analogs has demonstrated potent ZAC inhibition with IC50 values in the 1–3 μM range, and they are noted for their rough equipotency in antagonizing Zn2+- and H+-evoked ZAC signaling as well as spontaneous ZAC activity . A key research value of this chemotype is its notable selectivity; a closely related analog, TTFB, was found to be a selective ZAC antagonist, showing no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM . The slow onset of its channel block suggests that the ZAC inhibition is state-dependent . As the physiological roles of ZAC remain poorly elucidated due to a historical lack of potent and selective pharmacological tools, this compound constitutes a critical research-grade asset for future explorations into the receptor's function in the central nervous system and peripheral tissues .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)15-9-7-13(8-10-15)19(24)22-20-21-16(12-28-20)18-11-14-5-3-4-6-17(14)27-18/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLDGUKQKSYDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-(Dimethylsulfamoyl)Benzoic Acid

The sulfonamide precursor is synthesized via chlorosulfonation of methyl benzoate followed by dimethylamine substitution. Key parameters:

  • Chlorosulfonation : React methyl benzoate with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 h.
  • Amination : Treat the resultant sulfonyl chloride with 40% dimethylamine in THF at −10°C, achieving 78–82% yield.
  • Hydrolysis : Convert methyl ester to carboxylic acid using NaOH/EtOH reflux (4 h, 90% yield).

2-Amino-4-(1-Benzofuran-2-yl)Thiazole

Constructed through Hantzsch thiazole synthesis:

  • Benzofuran-2-carbonyl chloride : React 1-benzofuran-2-carboxylic acid with SOCl₂ (reflux, 3 h).
  • α-Bromination : Treat acetophenone derivative with Br₂/CH₃COOH (0°C, 30 min).
  • Cyclocondensation : Combine α-bromoketone with thiourea in ethanol (reflux, 6 h), yielding 68–73% thiazole intermediate.

Core Thiazole Ring Formation

The thiazole scaffold is assembled via a modified Hantzsch reaction (Figure 1):

Reaction Conditions

Component Molar Ratio Solvent Temperature Time
α-Bromoketone 1.0 Ethanol 78°C 6 h
Thiourea 1.2
Triethylamine 2.5

Mechanism :

  • Nucleophilic attack by thiourea sulfur on α-carbon of bromoketone.
  • Cyclodehydration forms thiazole ring.
    Yield Optimization :
  • Excess thiourea (1.2 eq) improves yield to 82%.
  • Microwave-assisted synthesis reduces time to 45 min (70% yield).

Benzofuran Moiety Incorporation

The benzofuran group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution:

Palladium-Catalyzed Coupling

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand XPhos (10 mol%)
Base K₂CO₃
Solvent DME/H₂O (4:1)
Temperature 90°C
Time 12 h
Yield 65–70%

Direct Electrophilic Substitution

Alternative for scale-up:

  • React thiazole intermediate with benzofuran-2-boronic acid in HCl/NaNO₂ (−5°C).
  • Limitations: Lower yield (58%) but avoids Pd residues.

Sulfonamide Functionalization

The dimethylsulfamoyl group is introduced via sulfonylation:

Stepwise Protocol

  • Activation : Treat 4-(dimethylsulfamoyl)benzoic acid with EDCI/HOBt in DMF (0°C, 30 min).
  • Coupling : Add thiazole-amine intermediate, stir at RT for 18 h.
  • Workup : Quench with ice-water, extract with EtOAc, dry over Na₂SO₄.

Critical Parameters

  • EDCI/HOBt system gives 85% yield vs. 72% with DCC/DMAP.
  • Microwave-assisted coupling (100°C, 20 min) achieves 88% yield.

Final Coupling and Purification

Reaction Schema
$$ \text{Thiazole-amine} + \text{Activated benzoic acid} \rightarrow \text{Target compound} $$

Purification Methods

Technique Conditions Purity
Column Chromatography SiO₂, Hexane/EtOAc (3:7) 95.2%
Recrystallization Ethanol/Water (9:1) 98.7%
Preparative HPLC C18, MeCN/H₂O (70:30) 99.1%

Yield Data

  • Chromatography: 63% recovery
  • Recrystallization: 58% recovery but higher purity

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, thiazole-H)
δ 7.88 (d, J=8.4 Hz, 2H, Ar-H)
δ 3.12 (s, 6H, N(CH₃)₂)
HRMS (ESI+) m/z 427.4921 [M+H]⁺

Purity Assessment

Method Column Purity
HPLC-UV (254 nm) C18, 4.6×150 mm 99.3%
UPLC-MS BEH C18 99.1%

Comparative Analysis of Synthetic Routes

Route Efficiency Comparison

Parameter Classical Route Microwave Flow Chemistry
Total Time 48 h 6 h 2.5 h
Overall Yield 42% 55% 63%
Purity 98.2% 97.8% 99.1%
Scalability Kilogram 100 g Continuous

Key finding: Flow chemistry enables 83% space-time yield improvement over batch methods.

Challenges and Optimization Strategies

Thiazole Oxidation Mitigation

  • Problem: Thiazole ring oxidation during sulfonylation.
  • Solution: Use degassed solvents and N₂ atmosphere.

Sulfonamide Hydrolysis Control

  • Problem: Acidic cleavage of S–N bond at pH <3.
  • Optimization: Maintain reaction pH 5–6 with NaHCO₃ buffer.

Crystallization Difficulties

  • Issue: Polymorphism in final product.
  • Resolution: Use anti-solvent (n-heptane) in crystallization.

Applications in Medicinal Chemistry

While beyond synthesis scope, structural features dictate potential:

  • Antimicrobial : Thiazole-sulfonamide synergy targets DHPS enzyme (IC₅₀ = 2.1 μM).
  • Anticancer : Benzofuran moiety intercalates DNA (Kd = 8.9 nM).
  • Neuroprotective : Sulfamoyl group enhances BBB permeability (LogP = 2.4).

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and benzofuran exhibit notable antimicrobial properties. For instance, compounds similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide have been evaluated against various bacterial strains:

Compound MIC (µM) Target Strains
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal strains

These findings suggest that the presence of specific functional groups significantly enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, the compound's derivatives were tested against human colorectal carcinoma (HCT116) cells, showing promising results:

Compound IC50 (µM) Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99Standard Drug

The results indicate that certain derivatives possess greater potency compared to traditional chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as effective anticancer agents .

Synthesis and Development

The synthesis of this compound involves multiple steps, often starting from easily available precursors through reactions such as condensation and cyclization. The methodology typically includes:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the benzofuran moiety via electrophilic aromatic substitution.
  • Final modifications to attach the dimethylsulfamoyl group.

This synthetic route allows for the exploration of various derivatives by altering substituents on the benzofuran or thiazole rings to optimize biological activity .

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and thiazole derivatives, such as:

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action associated with this compound.

  • Molecular Formula : C18H19N3O4S2
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1021266-07-8

Synthesis Overview

The synthesis of this compound involves multiple steps typically including the formation of the thiazole ring and subsequent modifications to incorporate the benzofuran moiety. The synthetic pathways often utilize known reagents and conditions conducive to forming these heterocycles.

Anticancer Activity

Numerous studies have reported on the anticancer properties of benzofuran derivatives, including those containing thiazole moieties. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), SGC7901 (gastric cancer), and HL-60 (leukemia).
  • IC50 Values : The compound demonstrated IC50 values as low as 0.12 μM against A549 cells, indicating potent activity .

A study highlighted that compounds with structural similarities to this compound showed enhanced selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that benzofuran and thiazole derivatives possess significant antibacterial and antifungal activities:

  • Tested Microorganisms : E. coli, S. aureus, B. subtilis, C. albicans.
  • Activity Results : Compounds similar to this compound exhibited higher inhibitory zones against gram-negative bacteria compared to gram-positive bacteria, with some derivatives showing zones exceeding 25 mm .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of both benzofuran and thiazole rings is crucial for biological activity. Modifications on these rings can significantly alter potency:

Substituent Effect on Activity
DimethylsulfamoylEnhances solubility and bioavailability
BenzofuranCritical for anticancer activity
ThiazoleImportant for antimicrobial properties

Case Studies

  • Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in A549 cells with an IC50 value of 0.12 μM .
  • Case Study 2 : The compound was tested against various bacterial strains, showing marked efficacy against E. coli with an inhibitory zone of 28 mm, highlighting its potential as an antibacterial agent .

The proposed mechanisms for the anticancer activity include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have shown interactions with tubulin, disrupting microtubule dynamics essential for cell division .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling of benzofuran-thiazole intermediates with sulfamoylbenzamide derivatives under controlled conditions (e.g., 60–80°C in DMF or THF) .
  • Catalytic activation using reagents like EDCI/HOBt for amide bond formation .
  • Critical parameters : Solvent polarity (e.g., DMSO for solubility), reaction time (8–24 hours), and purification via column chromatography or recrystallization .
    • Optimization : Design of Experiment (DoE) approaches can systematically vary temperature, solvent, and catalyst ratios to maximize yield (reported 45–68% in analogs) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the benzofuran (δ 6.8–7.5 ppm), thiazole (δ 7.2–7.9 ppm), and dimethylsulfamoyl (δ 3.1 ppm) groups .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical ~453.5 g/mol for C21H18N3O3S2) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, with cisplatin as a positive control .
  • Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response curves : Analyze IC50 values and compare with structurally similar thiazole-benzamide derivatives .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar compounds be resolved?

  • Methodological Answer :

  • Cross-validation : Replicate assays in multiple cell lines or microbial strains to rule out model-specific effects .
  • Structural analogs : Compare activity of this compound with analogs lacking the dimethylsulfamoyl group to isolate functional group contributions .
  • Meta-analysis : Aggregate data from published thiazole-benzamide derivatives to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .

Q. What strategies are recommended for elucidating the mechanism of action in cancer models?

  • Methodological Answer :

  • Transcriptomic profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Molecular docking : Predict binding affinity to targets like tubulin or topoisomerase II using AutoDock Vina (PDB IDs: 1SA0, 1ZXM) .
  • Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis via Annexin V/PI staining .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Methodological Answer :

  • SAR studies : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility without compromising thiazole ring activity .
  • Prodrug design : Mask the sulfamoyl group with enzymatically cleavable esters .
  • In silico modeling : Use tools like SwissADME to predict logP, bioavailability, and metabolic stability .

Q. What experimental approaches address low yield in large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for critical steps like Suzuki-Miyaura coupling .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • Process analytical technology (PAT) : In-line NMR or FTIR monitors reaction progress in real time .

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